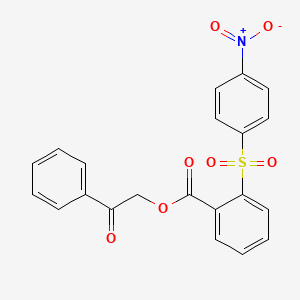
Phenacyl 2-(4-nitrophenyl)sulfonylbenzoate
Overview
Description
Phenacyl 2-(4-nitrophenyl)sulfonylbenzoate is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structural components, which include a phenacyl group, a 4-nitrophenyl group, and a sulfonylbenzoate moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenacyl 2-(4-nitrophenyl)sulfonylbenzoate typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution reaction, where a phenacyl halide reacts with a 4-nitrophenylsulfonylbenzoate under basic conditions. The reaction is often carried out in the presence of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack .
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Phenacyl 2-(4-nitrophenyl)sulfonylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Phenacyl-substituted products.
Scientific Research Applications
Phenacyl 2-(4-nitrophenyl)sulfonylbenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenacyl 2-(4-nitrophenyl)sulfonylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the nitrophenyl and sulfonyl groups, which can undergo various chemical transformations. For instance, the nitrophenyl group can participate in electron transfer reactions, while the sulfonyl group can act as a leaving group in substitution reactions . These interactions enable the compound to modulate biochemical pathways and exert its effects in biological systems .
Comparison with Similar Compounds
Phenacyl 2-(4-nitrophenyl)sulfonylbenzoate can be compared with other similar compounds, such as:
Phenacyl bromide: Known for its use in organic synthesis as a versatile alkylating agent.
4-Nitrophenyl acetate: Commonly used as a substrate in enzymatic studies to investigate esterases and lipases.
2-(4-Nitrophenyl)propyl derivatives: These compounds are studied for their photochemical properties and applications in photoremovable protecting groups.
Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which impart distinct reactivity and versatility in various chemical and biological applications. Its ability to undergo multiple types of reactions and its potential use in diverse fields make it a compound of significant interest .
Properties
IUPAC Name |
phenacyl 2-(4-nitrophenyl)sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO7S/c23-19(15-6-2-1-3-7-15)14-29-21(24)18-8-4-5-9-20(18)30(27,28)17-12-10-16(11-13-17)22(25)26/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBSCZBZHXMBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















